molecular formula C24H50N2O5S B12708972 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate CAS No. 94108-68-6

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate

Cat. No.: B12708972
CAS No.: 94108-68-6
M. Wt: 478.7 g/mol
InChI Key: IPLLNECILNAHBL-UHFFFAOYSA-M
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Description

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is a heterocyclic organic compound. It is known for its unique structure, which includes a long heptadecyl chain and a hydroxyethyl group attached to an imidazolium ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate typically involves the reaction of heptadecylamine with glyoxal and formaldehyde in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pH of 7-8. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Employed in the study of cell membrane interactions and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants

Mechanism of Action

The mechanism of action of 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate involves its interaction with cellular membranes. The long heptadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. The imidazolium ring can also interact with various molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium acetate
  • 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-[2-[(1-oxooctadecyl)amino]ethyl]1-H-imidazolium chloride

Uniqueness

Compared to similar compounds, 2-Heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1-methyl-1-H-imidazolium methyl sulphate has a unique combination of a long alkyl chain and a hydroxyethyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and membrane interactions .

Properties

CAS No.

94108-68-6

Molecular Formula

C24H50N2O5S

Molecular Weight

478.7 g/mol

IUPAC Name

2-(2-heptadecyl-1-methyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;methyl sulfate

InChI

InChI=1S/C23H47N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23,2)21-22-26;1-5-6(2,3)4/h26H,3-22H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

IPLLNECILNAHBL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCC[N+]1(C)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

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